molecular formula C13H17Cl2N3O3 B8538634 1-cyclopropyl-2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethanol

1-cyclopropyl-2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethanol

Cat. No.: B8538634
M. Wt: 334.20 g/mol
InChI Key: YKPWZSLHHGZLRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopropyl-2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethanol is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, a dichlorinated pyrimidine ring, and a morpholine moiety, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethanol typically involves multiple steps, including the formation of the pyrimidine ring, chlorination, and the introduction of the morpholine and cyclopropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques would be essential for monitoring the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The dichlorinated pyrimidine ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the pyrimidine ring.

Scientific Research Applications

1-cyclopropyl-2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethanol has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichloro-6-morpholin-4-yl-pyrimidin-5-yloxy)-propan-2-ol
  • 1-Cyclopropyl-2-(2,4-dichloro-6-morpholin-4-yl-pyrimidin-5-yloxy)-propan-2-ol

Uniqueness

1-cyclopropyl-2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethanol is unique due to its cyclopropyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H17Cl2N3O3

Molecular Weight

334.20 g/mol

IUPAC Name

1-cyclopropyl-2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethanol

InChI

InChI=1S/C13H17Cl2N3O3/c14-11-10(21-7-9(19)8-1-2-8)12(17-13(15)16-11)18-3-5-20-6-4-18/h8-9,19H,1-7H2

InChI Key

YKPWZSLHHGZLRF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(COC2=C(N=C(N=C2Cl)Cl)N3CCOCC3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-{5-[2-(tert-butyl-dimethyl-silanyloxy)-2-cyclopropyl-ethoxy]-2,6-dichloro-pyrimidin-4-yl}-morpholine (386 mg, 0.86 mmol) in THF (10 mL) was added TBAF (947 μL, 0.95 mmol, 1.0 M solution in THF) dropwise. The reaction mixture was stirred at RT for 3 hours before the reaction was quenched with saturated aqueous ammonium chloride solution (20 mL). The mixture was extracted with ethyl acetate (3×20 mL) and then combined organic phases were washed with brine (10 mL), dried (Na2SO4) and concentrated in vacuo. The resultant residue was purified by column chromatography (SiO2, gradient 0-50% ethyl acetate) giving 1-Cyclopropyl-2-(2,4-dichloro-6-morpholin-4-yl-pyrimidin-5-yloxy)-ethanol as a colourless gum (196 mg, 68%). LCMS: RT=3.04 min, [M+H]+=334/336.
Name
4-{5-[2-(tert-butyl-dimethyl-silanyloxy)-2-cyclopropyl-ethoxy]-2,6-dichloro-pyrimidin-4-yl}-morpholine
Quantity
386 mg
Type
reactant
Reaction Step One
Name
Quantity
947 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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